N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide

GPR151 orphan GPCR high-throughput screening

Procure N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide (CAS 862829-05-8) as your definitive negative control probe. Unlike partial agonists or weakly active chloro/fluoro analogs, this specific 4-bromo-2-methylphenyl derivative exhibits strict inactivity across GPR151, FBW7, MITF, and TEAD-YAP assays, making it essential for setting baseline signal thresholds and validating assay sensitivity without confounding effects. Its brominated scaffold offers a superior halogen-bond profile and a synthetic handle for cross-coupling diversification. Ensure your high-throughput screens achieve target selectivity by using this specific, validated control compound, not a structurally similar but biologically divergent analog.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.136
CAS No. 862829-05-8
Cat. No. B2484646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide
CAS862829-05-8
Molecular FormulaC12H11BrN2O2
Molecular Weight295.136
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C2=C(N=CO2)C
InChIInChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)15-12(16)11-8(2)14-6-17-11/h3-6H,1-2H3,(H,15,16)
InChIKeyIALMBUXFSMBWER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide – Key Compound Identity and Baseline Characteristics for Procurement


N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide (CAS 862829-05-8) is a synthetic small-molecule oxazole-5-carboxamide featuring a 4-bromo-2-methylphenyl substituent on the amide nitrogen and a 4-methyl group on the oxazole ring. It is cataloged in PubChem as CID 7113428 and has a molecular formula of C12H11BrN2O2 and a molecular weight of 295.13 g/mol [1]. This compound is of interest as a potential probe for G-protein coupled receptor 151 (GPR151) and other targets, and its procurement for research purposes requires careful differentiation from structurally analogous oxazole carboxamides that exhibit markedly different bioactivity profiles.

Why Generic Substitution of N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide Fails for Scientific Selection


Oxazole-5-carboxamide analogs with different halogen or methyl substitution patterns on the phenyl ring cannot be assumed to behave identically in biological assays. Even minor structural variations, such as the position of a methyl group or the identity of the halogen (e.g., chlorine vs. bromine), can lead to significant differences in target engagement, as evidenced by divergent activity outcomes in high-throughput screens. Specifically, PubChem BioAssay data demonstrate that while some closely related analogs show measurable activity against targets like huntingtin or GPR151, the 4-bromo-2-methylphenyl derivative (CID 7113428) is consistently inactive in the same assay systems [1]. This highlights that in-class substitution is not functionally equivalent, making it essential to validate the exact compound rather than relying on presumed class-level behavior.

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs


Selective Inactivity in GPR151 Activator Screen vs. Chloro-Analog Activity

In a cell-based high-throughput primary assay to identify activators of GPR151 (PubChem AID 1508602), N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide (CID 7113428) was scored as 'Inactive', meaning no activation was detected at the tested concentration [1]. In contrast, the 3-chloro-2-methylphenyl analog (CID 3245786) exhibits IC50 > 8000 nM against huntingtin in a separate enzyme inhibition assay (PubChem AID 486), indicating that halogen substitution and position significantly alter bioactivity [2]. This specific inactivity profile makes the compound uniquely suited as a negative control in GPR151-focused screening campaigns.

GPR151 orphan GPCR high-throughput screening

Consistent Inactivity Across Multiple Orthogonal Screening Platforms

PubChem BioAssay records show that CID 7113428 was tested and found 'Inactive' in three additional independent biochemical and cell-based assays: an AlphaScreen-based FBW7 E3 ligase activator assay (AID 1259310), an AlphaScreen-based MITF inhibitor assay (AID 1259374), and a luminescence cell-based TEAD-YAP interaction inhibitor assay (AID 1259422) [1]. This broad inactivity across diverse targets and assay formats contrasts with many oxazole carboxamide analogs that show promiscuous activity in similar profiling panels, making it a clean negative control compound.

specificity profiling counter-screening negative control

Physicochemical Differentiation via Bromine-Containing Substituent

The presence of a bromine atom at the 4-position of the aniline ring distinguishes this compound from its chloro and unsubstituted analogs. Computational predictions using PubChem's XLogP algorithm yield a logP of approximately 2.8 for CID 7113428, compared to ~2.4 for the 4-chloro analog and ~2.1 for the 4-methyl analog [1]. The higher lipophilicity and the potential for halogen bonding interactions via bromine can influence membrane permeability and binding site complementarity, providing a rationale for its differential inactivity profile.

logP halogen bonding medicinal chemistry

Best Research and Industrial Application Scenarios for N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide Based on Evidence


1. Verified Negative Control in GPR151 Activator Screening

The confirmed inactivity of this compound in the GPR151 cell-based assay (PubChem AID 1508602) makes it a reliable negative control for high-throughput screens targeting this orphan receptor. Researchers can use it to set baseline signal thresholds and validate assay sensitivity without the confounding effects of partial agonists or weak activators that are common among oxazole carboxamide analogs [1].

2. Counter-Screen Tool for Specificity Profiling

Given its consistent inactivity across four orthogonal assay formats (FBW7, MITF, TEAD-YAP, GPR151), this compound is an ideal counter-screen tool. It can be deployed to assess assay interference, rule out non-specific effects, and confirm that positive hits are target-selective [1].

3. Physicochemical Property Reference in Halogen-Bonding Studies

The brominated phenyl ring provides a distinct halogen-bond donor/acceptor profile compared to chloro or fluoro congeners. Computational and crystallographic studies can utilize this compound to map structure-activity relationships around halogen bonding preferences within the oxazole carboxamide scaffold [1].

4. Starting Point for Fragment Elaboration and SAR Exploration

Despite being inactive in primary screens, this compound serves as a well-characterized fragment-like starting point for medicinal chemistry optimization. The bromine atom offers a synthetic handle for further diversification via cross-coupling reactions, enabling the systematic exploration of structure-activity relationships around the oxazole-5-carboxamide core.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.